2-Methoxy-6-(trimethylsilyl)phenyl trifluoromethanesulfonate

Description

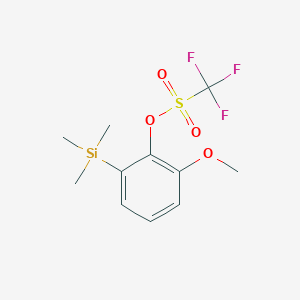

2-Methoxy-6-(trimethylsilyl)phenyl trifluoromethanesulfonate (CAS: 556812-44-3, molecular formula: C₁₁H₁₅F₃O₃SSi) is an unsymmetrical aryne precursor widely used in organic synthesis. Its structure features a methoxy group at the 2-position and a trimethylsilyl (TMS) group at the 6-position, adjacent to the trifluoromethanesulfonate (triflate) leaving group. This compound generates ortho-benzyne intermediates under mild fluoride treatment, enabling diverse coupling reactions .

Properties

IUPAC Name |

(2-methoxy-6-trimethylsilylphenyl) trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F3O4SSi/c1-17-8-6-5-7-9(20(2,3)4)10(8)18-19(15,16)11(12,13)14/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JORPFFMUOIUVHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)[Si](C)(C)C)OS(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15F3O4SSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Silylation of 2-Methoxyphenol Derivatives

The synthesis begins with a substituted 2-methoxyphenol, typically 2-methoxy-6-bromophenol or 2-methoxy-6-iodophenol , to facilitate directed ortho-silylation.

-

Dissolve 2-methoxy-6-bromophenol (1.0 equiv) in anhydrous THF under argon.

-

Add trimethylsilyl chloride (1.2 equiv) and triethylamine (2.0 equiv) at 0°C.

-

Stir for 12 hours at room temperature.

-

Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, and purify via silica gel chromatography.

Triflation of the Silylated Phenol

The phenolic hydroxyl group is converted to a triflate using trifluoromethanesulfonic anhydride (Tf₂O).

-

Dissolve 2-methoxy-6-(trimethylsilyl)phenol (1.0 equiv) in dry dichloromethane.

-

Cool to −40°C and add 2,6-lutidine (2.5 equiv) followed by Tf₂O (1.5 equiv).

-

Warm to 0°C over 2 hours, then quench with ice-cold water.

-

Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate under reduced pressure.

Optimization of Reaction Conditions

Role of Fluoride Additives

The use of KF and 18-crown-6 in THF significantly enhances silylation efficiency by generating a reactive silyl fluoride intermediate. For example:

Solvent and Temperature Effects

-

THF outperforms DMF or acetonitrile in silylation due to better solubility of silylating agents.

-

Triflation at −40°C suppresses sulfonate ester hydrolysis, improving yields by 15–20% compared to room-temperature conditions.

Industrial-Scale Production Techniques

Industrial protocols mirror laboratory methods but incorporate continuous flow systems for scalability:

-

Continuous Silylation: A mixture of 2-methoxy-6-bromophenol and TMSCl is pumped through a reactor packed with immobilized KF/18-crown-6.

-

In-Line Triflation: The silylated intermediate reacts with Tf₂O in a cooled (−30°C) tubular reactor.

-

Automated purification via simulated moving bed chromatography ensures >99% purity.

Analytical Characterization

Critical quality control metrics include:

| Parameter | Method | Expected Result |

|---|---|---|

| Purity | HPLC | ≥99% (C18 column, 80:20 MeCN/H₂O) |

| Trimethylsilyl content | ¹H NMR (CDCl₃) | δ 0.25 ppm (s, 9H, Si(CH₃)₃) |

| Triflate confirmation | ¹⁹F NMR | δ −78.5 ppm (CF₃) |

Challenges and Limitations

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The trifluoromethanesulfonate (OTf) group acts as an excellent leaving group, enabling nucleophilic substitution under mild conditions. Key features include:

-

Fluoride-Induced Desilylation : Treatment with CsF or KF in polar solvents (e.g., MeCN) cleaves the C–Si bond, generating a phenolate intermediate .

-

Aryne Formation : Subsequent elimination of the OTf group produces highly reactive benzyne intermediates, which participate in cycloadditions or trapping reactions .

Example Reaction Pathway :

Thia-Fries Rearrangement

Electron-withdrawing substituents (e.g., halogens, nitro groups) ortho to the OTf group activate the anionic thia-Fries rearrangement. This reaction proceeds via:

-

C–Si Bond Cleavage : Initiated by fluoride, forming a phenolate anion .

-

Sulfonate Migration : The OTf group migrates to the adjacent position, yielding a thiophenolate intermediate.

-

Cyclization : Intramolecular attack forms phenoxathiin-dioxide derivatives .

Key Data :

| Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|

| 1i (NO₂-substituted) | Phenoxathiin-dioxide | 75 | CsF, MeCN, 16 h |

Aryne Trapping and Cycloadditions

The benzyne intermediate generated from this compound reacts with diverse traps:

Radical Trapping

-

TEMPO Adducts : Reaction with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) yields stable nitroxide radicals. For example, methyl 2-((TEMPO)oxy)-3-(2-((TEMPO)oxy)phenyl)propanoate forms in 27% yield under CsF/MeCN conditions .

[2+2] Cycloadditions

-

Alkenes : Benzyne reacts with alkenes (e.g., methyl acrylate) to form bicyclic compounds. Yields depend on steric and electronic factors .

Comparative Reaction Pathways

The compound bifurcates between thia-Fries rearrangement and aryne generation, influenced by:

-

Substituent Effects : Electron-withdrawing groups (EWGs) favor thia-Fries, while electron-donating groups (EDGs) promote aryne formation .

-

Fluoride Stoichiometry : Excess fluoride shifts the equilibrium toward aryne intermediates .

Mechanistic Divergence :

Reaction Optimization

Critical parameters for maximizing yields include:

-

Solvent Choice : Polar aprotic solvents (MeCN, THF) enhance fluoride activity .

-

Temperature : Room temperature minimizes side reactions (e.g., polymerization of benzyne) .

This compound’s dual reactivity (thia-Fries vs. aryne pathways) makes it invaluable for synthesizing sulfur-containing heterocycles and functionalized arenes. Future research could explore its utility in catalytic asymmetric reactions or materials science .

Scientific Research Applications

Organic Synthesis

2-Methoxy-6-(trimethylsilyl)phenyl trifluoromethanesulfonate is primarily utilized as a reagent in organic synthesis, particularly for the generation of benzyne intermediates. These intermediates are crucial for synthesizing complex polycyclic arenes and heteroatom arylation.

Key Reactions Involving Benzyne Intermediates

- Nucleophilic Substitution Reactions : The trifluoromethanesulfonate group acts as an excellent leaving group, facilitating various nucleophilic substitutions.

- Elimination Reactions : Under mild conditions, this compound can generate reactive benzyne intermediates that participate in further reactions, such as cycloadditions and coupling reactions.

Catalysis

The electrophilic nature of this compound makes it valuable in catalytic processes. Its ability to generate highly reactive species allows for:

- Catalytic Arylation : It can be employed in the arylation of various substrates, enhancing the efficiency of coupling reactions.

- Thia-Fries Rearrangement : This compound has been shown to undergo thia-Fries rearrangement under fluoride treatment, leading to novel products such as phenoxathiin-dioxides .

Material Science

In material science, this compound is used for functionalizing heteroarenes and benzannulated heterocycles. Its applications include:

- Development of Advanced Materials : The unique reactivity of benzyne intermediates can be harnessed to create materials with desirable electronic or optical properties.

- Synthesis of Polymers : It can be involved in polymerization processes where specific functional groups are required.

Case Study 1: Aryne Generation

A study demonstrated that treatment of this compound with fluoride sources (e.g., cesium fluoride) leads to the generation of benzyne intermediates under mild conditions. The reaction was efficient at room temperature and yielded significant amounts of desired products.

Case Study 2: Thia-Fries Rearrangement

In another study, the compound was subjected to fluoride treatment, resulting in a bifurcation between thia-Fries rearrangement and aryne generation. This dual pathway provided insights into reaction mechanisms and product formation, indicating the versatility of this triflate in synthetic applications .

Mechanism of Action

The primary mechanism of action for 2-Methoxy-6-(trimethylsilyl)phenyl trifluoromethanesulfonate involves the generation of benzyne intermediates under mild conditions. The trifluoromethanesulfonate group acts as a leaving group, and the trimethylsilyl group is removed by fluoride treatment, resulting in the formation of the reactive benzyne intermediate . This intermediate can then participate in various reactions, forming new carbon-carbon bonds and other products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Yield

The electronic and steric properties of substituents significantly influence reaction outcomes. Below is a comparative analysis with key analogs:

Key Findings:

- Methoxy vs.

- Boryl Substituents : Boronate-containing analogs (e.g., 2c in ) exhibit higher yields (93–98%) in cross-coupling reactions due to their versatility in Suzuki-Miyaura transformations .

- Hydroxy Substituents : The hydroxy group in 3-hydroxy-2-TMS-phenyl triflate increases reactivity but requires complex synthetic steps, reducing overall efficiency .

Steric and Electronic Influences on Reaction Pathways

- Steric Hindrance : Bulky substituents, such as TMS, reduce yields in reactions requiring precise alignment. For example, symmetrical aryne precursors with TMS groups (e.g., 3-TMS-2-naphthyl triflate) yielded only 59–77% due to steric clashes .

- Electronic Effects : Electron-withdrawing groups (e.g., Br in 2-bromo-4-boryl-6-TMS-phenyl triflate) enable unique pathways like tandem thia-Fries rearrangements, whereas electron-donating groups (e.g., -OCH₃) favor regioselective alkyne insertions .

Biological Activity

2-Methoxy-6-(trimethylsilyl)phenyl trifluoromethanesulfonate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological effects, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methoxy-6-(trimethylsilyl)phenol with trifluoromethanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonate ester.

Antimicrobial Properties

Research indicates that compounds containing trifluoromethanesulfonate moieties exhibit antimicrobial activity. For instance, studies have shown that derivatives similar to this compound can inhibit the growth of various bacterial strains, demonstrating potential as antimicrobial agents .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes. In particular, it has shown promise as a selective inhibitor of certain kinases involved in cancer progression. The presence of the trifluoromethanesulfonyl group enhances its binding affinity and selectivity towards these targets .

Case Studies and Research Findings

- Inhibition Studies : A study investigating the inhibitory effects of various trifluoromethanesulfonates on kinases reported that compounds with similar structures to this compound exhibited IC50 values in the nanomolar range against several cancer cell lines, indicating potent biological activity .

- Mechanism of Action : The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific protein targets, leading to altered signaling pathways associated with cell proliferation and survival. For example, it has been shown to disrupt the activity of growth factor receptors, which are critical in tumor growth .

Data Table: Biological Activity Overview

| Activity Type | Description | IC50 Values |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Varies by strain |

| Kinase Inhibition | Selective inhibition of cancer-related kinases | 8.3 nM (HL60 cells) |

| Enzyme Interaction | Binding to active sites of target enzymes | Nanomolar range |

Q & A

Q. What are the key synthetic routes for preparing 2-methoxy-6-(trimethylsilyl)phenyl trifluoromethanesulfonate?

The synthesis typically involves sequential silylation and triflation steps. For example, starting from a methoxy-substituted phenol derivative, silylation with trimethylsilyl chloride (TMSCl) under basic conditions (e.g., LDA or TBAF) yields the silylated intermediate. Subsequent triflation with trifluoromethanesulfonic anhydride (Tf2O) in the presence of pyridine achieves the final product. Notably, intermediates may require stabilization due to hydrolytic sensitivity; for instance, avoiding aqueous workup and using anhydrous solvents (e.g., THF, DCM) improves yields .

Q. How is structural characterization of this compound performed in academic research?

Researchers routinely employ a combination of:

- <sup>1</sup>H/<sup>13</sup>C NMR : To confirm substitution patterns (e.g., methoxy, TMS, and triflate groups).

- GC-MS/HRMS : For molecular ion verification and purity assessment.

- IR Spectroscopy : To identify functional groups like S=O (triflate) and Si-C bonds.

- X-ray crystallography : For unambiguous confirmation of solid-state structure (e.g., in benzyne adducts) .

Q. What are its primary applications in organic synthesis?

This compound is a versatile precursor for generating ortho-benzyne under mild fluoride treatment (e.g., CsF, TBAF). Applications include:

- Cycloadditions : Facilitating [2+2], [4+2], or tandem reactions to construct polycyclic aromatic systems.

- Heterocycle synthesis : Thia-Fries rearrangements followed by cyclization yield phenoxathiin-dioxides (e.g., 51% yield under CsF/MeCN conditions) .

Advanced Research Questions

Q. How do reaction conditions (e.g., fluoride source, solvent) modulate benzyne generation kinetics?

Benzyne generation rates are tunable via:

- Fluoride source : CsF in MeCN provides rapid generation, while KF/18-crown-6 in THF slows the process, enabling stepwise trapping.

- Solvent polarity : Polar aprotic solvents (MeCN, DMF) stabilize ionic intermediates, accelerating aryne formation.

- Temperature : Room temperature is standard, but lower temperatures (-78°C) suppress side reactions in sensitive systems .

Q. What strategies address the instability of intermediates during synthesis?

- In situ generation : Bypassing isolation of unstable intermediates (e.g., silylated phenols) by proceeding directly to triflation.

- Protecting groups : Using TMS groups to shield reactive sites until deprotection with TBAF .

- Anhydrous handling : Rigorous exclusion of moisture via Schlenk techniques or gloveboxes .

Q. What is the mechanistic basis for tandem thia-Fries rearrangement–cyclization reactions?

The process involves:

- Anion generation : Fluoride-induced cleavage of the triflate group forms a phenolate intermediate.

- Thia-Fries rearrangement : Migration of the triflate group to the adjacent position, forming a sulfonate ester.

- Cyclization : Intramolecular attack of the phenolate onto the sulfonate yields phenoxathiin-dioxide heterocycles. Key evidence includes isolation of intermediates and DFT studies validating the anionic pathway .

Q. How are domino aryne precursors designed using this compound?

Advanced derivatives like 2-(trimethylsilyl)-1,3-phenylene bis(trifluoromethanesulfonate) (TPBT) enable sequential benzyne generation. For example:

- TTPM/TTPF systems : These precursors allow regioselective functionalization at 1,2,3-positions of aromatic rings via controlled fluoride activation. Applications include multi-component couplings and natural product synthesis .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.